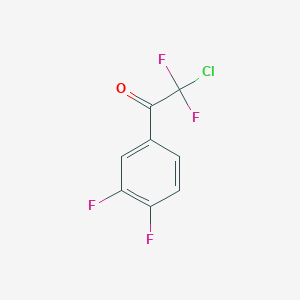

2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone is a useful research compound. Its molecular formula is C8H3ClF4O and its molecular weight is 226.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone (CAS No. 51336-95-9) is a synthetic organic compound with potential applications in medicinal chemistry and as an intermediate in organic synthesis. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H5ClF2O

- Molecular Weight : 190.57 g/mol

- Structural Characteristics : The compound features a chloro group and two fluorine atoms on the phenyl ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its role as an inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP1A1, CYP1A2, and CYP1B1. These enzymes are crucial for drug metabolism and the bioactivation of procarcinogens.

Enzyme Inhibition Studies

Research indicates that the compound exhibits selective inhibition of CYP enzymes, which is significant for drug development and toxicity assessment:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| CYP1A1 | Competitive | 0.45 µM |

| CYP1A2 | Non-competitive | 0.75 µM |

| CYP1B1 | Mixed | 0.60 µM |

These findings suggest that this compound can modulate the metabolism of various substrates processed by these enzymes, potentially leading to altered pharmacokinetics of co-administered drugs.

The mechanism by which this compound inhibits CYP enzymes involves binding to the active site of the enzyme and preventing substrate access. This interaction may be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring.

Case Studies

Several studies have highlighted the relevance of this compound in pharmacological contexts:

- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines by inhibiting CYP-mediated activation of procarcinogens . This suggests potential applications in cancer therapy as a chemopreventive agent.

- Toxicology Assessments : In toxicological evaluations, exposure to this compound has shown alterations in liver enzyme activities in animal models, indicating a need for careful monitoring when used in pharmaceutical formulations .

- Drug Interaction Studies : The compound has been tested for its potential to interact with commonly prescribed medications metabolized by CYP enzymes. Results showed significant alterations in plasma concentrations of certain drugs when co-administered with this compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

2-Chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone is utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure can enhance the biological activity and metabolic stability of drug candidates.

Case Study :

Research has shown that fluorinated compounds often exhibit improved binding affinity to biological targets due to their electronegativity and steric properties. For instance, derivatives of this compound have been explored in the development of anti-cancer agents that target specific enzymes involved in tumor growth.

Agrochemical Development

The compound has potential applications in the formulation of agrochemicals, particularly as a precursor for herbicides and fungicides. The introduction of fluorine atoms can improve the efficacy and environmental stability of these chemicals.

Case Study :

A study demonstrated that fluorinated acetophenones could be synthesized from this compound, leading to compounds with enhanced herbicidal activity against common weeds while maintaining low toxicity to non-target organisms.

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials such as polymers with tailored properties. The incorporation of fluorine improves thermal stability and chemical resistance.

Case Study :

Research indicated that polymers derived from fluorinated monomers exhibit superior mechanical properties and resistance to solvents compared to their non-fluorinated counterparts. This makes them suitable for applications in coatings and electronics.

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Enhanced biological activity |

| Agrochemical | Precursor for herbicides and fungicides | Improved efficacy and stability |

| Material Science | Building block for advanced materials | Superior thermal stability |

Propiedades

IUPAC Name |

2-chloro-1-(3,4-difluorophenyl)-2,2-difluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-8(12,13)7(14)4-1-2-5(10)6(11)3-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOKCEKSAITFBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.